N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide
N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
642964-33-8
VCID:
VC0467517
InChI:
InChI=1S/C19H20N2O4S/c1-23-15-10-13(11-16(24-2)17(15)25-3)18(22)20-19(26)21-9-8-12-6-4-5-7-14(12)21/h4-7,10-11H,8-9H2,1-3H3,(H,20,22,26)
SMILES:
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCC3=CC=CC=C32
Molecular Formula:
C19H20N2O4S
Molecular Weight:
372.4g/mol
N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide
CAS No.: 642964-33-8
Main Products
VCID: VC0467517
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4g/mol
CAS No. | 642964-33-8 |
---|---|
Product Name | N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide |
Molecular Formula | C19H20N2O4S |
Molecular Weight | 372.4g/mol |
IUPAC Name | N-(2,3-dihydroindole-1-carbothioyl)-3,4,5-trimethoxybenzamide |
Standard InChI | InChI=1S/C19H20N2O4S/c1-23-15-10-13(11-16(24-2)17(15)25-3)18(22)20-19(26)21-9-8-12-6-4-5-7-14(12)21/h4-7,10-11H,8-9H2,1-3H3,(H,20,22,26) |
Standard InChIKey | DDOVKCYPCZUJLX-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCC3=CC=CC=C32 |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCC3=CC=CC=C32 |
PubChem Compound | 5175627 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume